Cas no 924836-03-3 (3-pentafluorophenoxypropan-1-amine)

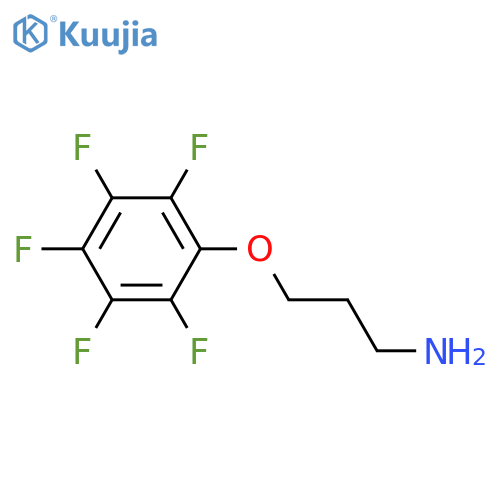

924836-03-3 structure

商品名:3-pentafluorophenoxypropan-1-amine

3-pentafluorophenoxypropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine

- 3-(Pentafluorophenoxy)propan-1-amine

- 3-pentafluorophenoxypropan-1-amine

-

- インチ: 1S/C9H8F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h1-3,15H2

- InChIKey: SNRYOKUMUFGXPS-UHFFFAOYSA-N

- ほほえんだ: C(N)CCOC1=C(F)C(F)=C(F)C(F)=C1F

3-pentafluorophenoxypropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847676-2.5g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 2.5g |

$697.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-10g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 10g |

$1531.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-5g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 5g |

$1033.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-1.0g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1847676-5.0g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1847676-0.05g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 0.05g |

$299.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-10.0g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1847676-0.25g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 0.25g |

$328.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-0.1g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 0.1g |

$314.0 | 2023-09-19 | ||

| Enamine | EN300-1847676-0.5g |

3-pentafluorophenoxypropan-1-amine |

924836-03-3 | 0.5g |

$341.0 | 2023-09-19 |

3-pentafluorophenoxypropan-1-amine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

924836-03-3 (3-pentafluorophenoxypropan-1-amine) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬